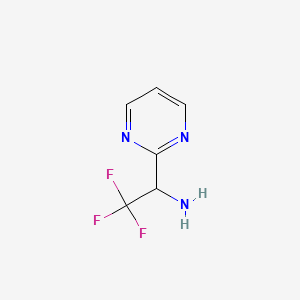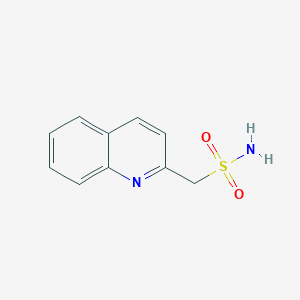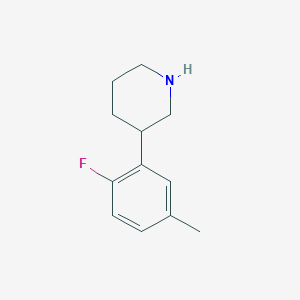
2-Ethoxy-2-(tetrahydro-2h-pyran-3-yl)ethan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethoxy-2-(tetrahydro-2H-pyran-3-yl)ethan-1-amine is an organic compound that features a tetrahydropyran ring, an ethoxy group, and an ethanamine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-2-(tetrahydro-2H-pyran-3-yl)ethan-1-amine typically involves the reaction of tetrahydropyran derivatives with ethoxy and ethanamine groups. One common method includes the use of tetrahydropyran-2-ol as a starting material, which undergoes etherification with ethyl iodide to form the ethoxy derivative. This intermediate is then subjected to amination reactions to introduce the ethanamine group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity. Continuous flow reactors and other advanced technologies may be employed to ensure efficient and scalable production.
Analyse Chemischer Reaktionen
Types of Reactions
2-Ethoxy-2-(tetrahydro-2H-pyran-3-yl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its functional groups.
Substitution: The ethoxy and ethanamine groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) and nucleophiles such as amines and alcohols are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction could produce alcohols or amines. Substitution reactions result in the formation of new compounds with different functional groups.
Wissenschaftliche Forschungsanwendungen
2-Ethoxy-2-(tetrahydro-2H-pyran-3-yl)ethan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be utilized in biochemical studies to investigate enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-Ethoxy-2-(tetrahydro-2H-pyran-3-yl)ethan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. The exact pathways and targets depend on the context of its use, whether in biochemical assays or therapeutic applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Tetrahydro-2H-pyran-2-yloxy)ethanol: This compound shares the tetrahydropyran ring and ethoxy group but lacks the ethanamine moiety.
Tetrahydro-2-(2-propynyloxy)-2H-pyran: Similar in structure but contains a propynyloxy group instead of an ethoxy group.
O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine: Features the tetrahydropyran ring with a hydroxylamine group.
Uniqueness
2-Ethoxy-2-(tetrahydro-2H-pyran-3-yl)ethan-1-amine is unique due to the combination of its ethoxy and ethanamine groups attached to the tetrahydropyran ring
Eigenschaften
Molekularformel |
C9H19NO2 |
|---|---|
Molekulargewicht |
173.25 g/mol |
IUPAC-Name |
2-ethoxy-2-(oxan-3-yl)ethanamine |
InChI |
InChI=1S/C9H19NO2/c1-2-12-9(6-10)8-4-3-5-11-7-8/h8-9H,2-7,10H2,1H3 |
InChI-Schlüssel |
IXLWRQKYPVMBMV-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(CN)C1CCCOC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



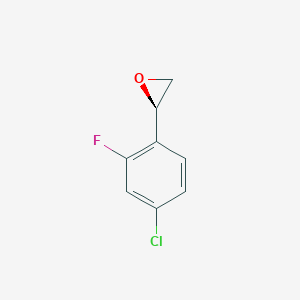
![[(1E)-1,2-difluoro-2-iodoethenyl]triethylsilane](/img/structure/B15310030.png)
![4-{1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclopropyl}benzoicacid](/img/structure/B15310035.png)
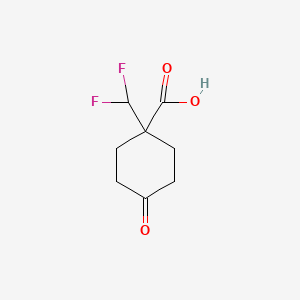
![rac-tert-butyl (1R,6S,7S)-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-oxa-5-azabicyclo[4.1.0]heptane-5-carboxylate](/img/structure/B15310047.png)
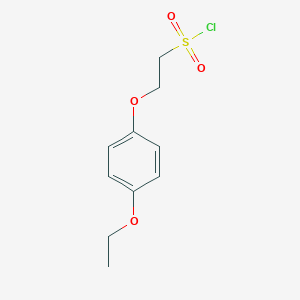
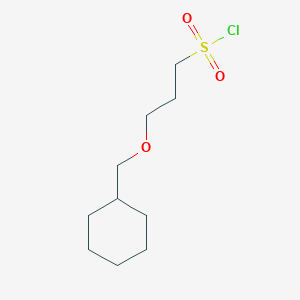
![1-[3-(1-methyl-1H-imidazol-5-yl)propyl]-1H-imidazol-2-amine](/img/structure/B15310058.png)
